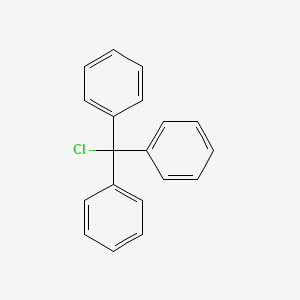

Triphenylmethyl chloride

説明

Historical Context of Triphenylmethyl Species Discovery

The story of triphenylmethyl chloride is intrinsically linked to a revolutionary discovery that opened a new chapter in organic chemistry.

In 1900, Moses Gomberg, a chemistry professor at the University of Michigan, conducted an experiment that would permanently alter the understanding of chemical bonding. acs.orgbritannica.com While attempting to synthesize hexaphenylethane, he treated this compound with metals such as zinc and silver in an inert benzene (B151609) solvent. wikipedia.orgwiley.comiupac.org The expected product, hexaphenylethane, was anticipated to be a stable, unreactive white solid. encyclopedia.com

Instead, Gomberg observed a product with unexpectedly high reactivity. acs.orgencyclopedia.com The resulting solution was yellow, and the isolated solid readily reacted with atmospheric oxygen and halogens like iodine. wikipedia.orgencyclopedia.com This reactivity was inconsistent with the properties expected for hexaphenylethane. After meticulous experimentation, Gomberg concluded that he had synthesized a stable organic radical—the triphenylmethyl radical. encyclopedia.cominventionandtech.comnumberanalytics.com This was a groundbreaking assertion, as it directly challenged the universally accepted principle of carbon tetravalence, which stated that carbon could only form four bonds. acs.orginventionandtech.comacs.org Gomberg published his findings in both American and German chemistry journals, reserving the field for his own further investigation. encyclopedia.comacs.org

Gomberg's announcement of a stable, trivalent carbon species was initially met with considerable skepticism from the scientific community. encyclopedia.comacs.orgencyclopedia.com For nearly a decade, the existence of the triphenylmethyl radical remained a subject of dispute. acs.orgacs.org However, the accumulation of evidence eventually led to its acceptance, setting the stage for the rapid growth of free-radical chemistry. wiley.comacs.org

The triphenylmethyl radical was the first example of what are now known as persistent radicals. wikipedia.orgwikipedia.org A crucial distinction, later articulated by Griller and Ingold, was made between "stable" and "persistent" radicals. nih.gov A radical is considered persistent if it has a long lifetime, which is primarily due to kinetic factors such as steric hindrance that slow down its reactions, particularly dimerization. wikipedia.org In the case of the triphenylmethyl radical, the three bulky phenyl groups sterically shield the central carbon atom, making it difficult for two radicals to dimerize. This persistence allowed Gomberg to characterize it, opening the door to the study of a new class of reactive intermediates. acs.orgnih.gov The development of radical chemistry has since demonstrated the ability to create numerous persistent and even stable radicals through rational design. researchgate.net

Beyond the radical, the triphenylmethyl group is also central to the understanding of another key reactive intermediate: the carbocation. The triphenylmethyl cation, or trityl cation, is recognized for its exceptional stability, a property that allows some of its salts to be isolated and stored for extended periods. quora.comvaia.comdoubtnut.com

This remarkable stability is not due to the inductive effects seen in simpler alkyl carbocations, but rather to resonance. quora.com The positive charge on the central carbon atom is delocalized over the π-systems of the three attached phenyl rings. quora.comvaia.compearson.com This distribution of the positive charge across a much larger molecular area significantly stabilizes the ion. doubtnut.comquora.com The formation of the trityl cation is often demonstrated by treating triphenylmethanol (B194598) with a strong acid like concentrated sulfuric acid, which produces a characteristic deep yellow solution due to the presence of the stable carbocation. quora.com This stability makes the trityl cation a valuable species in organic reactions, often acting as a Lewis acid catalyst. researchgate.net

| Property | Triphenylmethyl Radical | Triphenylmethyl Carbocation |

| Charge | Neutral | Positive (+1) |

| Central Carbon | Trivalent, one unpaired electron | Trivalent, positive charge |

| Primary Stabilization | Steric Hindrance (Persistence) | Resonance Delocalization |

| Color in Solution | Yellow | Yellow/Orange |

| Key Discovery | Moses Gomberg (1900) | Adolf von Baeyer (1902) |

Fundamental Research Significance in Organic Chemistry

The discovery and study of the triphenylmethyl radical and cation have had a profound and lasting impact on organic chemistry. This compound and its derivatives are not merely historical curiosities; they are vital tools in modern synthetic and mechanistic research.

The trityl group is widely employed as a bulky protecting group for primary alcohols in complex multi-step syntheses, a role critical in pharmaceutical and materials science. market.us Furthermore, the stability of the trityl cation allows it to function as an effective organic Lewis acid and a hydride abstraction agent, catalyzing a variety of chemical transformations. market.usresearchgate.net The study of these species provided the foundational framework for understanding reactive intermediates, which are central to elucidating reaction mechanisms. inventionandtech.comlibretexts.org From its role in challenging the doctrine of carbon tetravalence to its modern applications in catalysis and synthesis, this compound remains a compound of fundamental importance in academic research. dataintelo.comscribd.com

特性

IUPAC Name |

[chloro(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWKIWSBJXDJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052511 | |

| Record name | Trityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white powder with a pungent odor; Hydrolyzed with water; [MSDSonline] | |

| Record name | Chlorotriphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

310 °C @ 760 MM HG | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000387 [mmHg] | |

| Record name | Chlorotriphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER | |

CAS No. |

76-83-5 | |

| Record name | Trityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(chloromethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D9GZ8QQXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113-114 °C | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Triphenylmethyl Chloride

Established Synthetic Pathways

Traditional syntheses of triphenylmethyl chloride have long relied on two principal routes: the chlorination of triphenylmethanol (B194598) and Friedel-Crafts alkylation reactions.

Synthesis from Triphenylmethanol via Chlorination

The conversion of triphenylmethanol to this compound is a standard laboratory and industrial method. This transformation can be achieved using various chlorinating agents. A common and effective method involves the reaction of triphenylmethanol with acetyl chloride. wikipedia.org This reaction proceeds readily, often without the need for a solvent, to yield the desired product.

Another established chlorinating agent for this synthesis is thionyl chloride (SOCl₂). google.com However, this method, while effective, generates sulfur dioxide and hydrogen chloride as byproducts, which pose environmental and handling challenges. ijbsac.org The reaction of triphenylmethanol directly with concentrated hydrogen chloride is also a viable, though reversible, pathway. To drive the equilibrium towards the product, this reaction is often carried out in a two-phase system with an organic solvent, and a Lewis acid like calcium chloride may be added to increase the release of hydrogen chloride gas into the organic phase.

Friedel-Crafts Alkylation Routes

The Friedel-Crafts reaction provides an alternative pathway to this compound, typically by reacting benzene (B151609) with carbon tetrachloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride. chemicalbook.comwikipedia.org The reaction proceeds through the stepwise alkylation of benzene. Initially, carbon tetrachloride reacts with benzene to form dichlorodiphenylmethane, which then reacts with another equivalent of benzene to yield this compound. The reaction sequence culminates in the formation of a trityl chloride-aluminum chloride adduct, which is subsequently hydrolyzed to afford the final product. wikipedia.org

Innovations in Synthesis Protocols

Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound, aligning with the principles of green chemistry.

Green Chemistry Approaches

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. pharmacyjournal.in For the synthesis of this compound, this has led to the exploration of alternative catalysts, solvents, and reagents.

Ionic liquids, which are salts that are liquid at low temperatures (often below 100°C), have emerged as promising green solvents and catalysts in organic synthesis due to their negligible vapor pressure, non-flammability, and high thermal stability. ijbsac.orgtcichemicals.com

In the context of this compound synthesis, 1,3-dialkylimidazolium chloroaluminate ionic liquids have been successfully employed as both the solvent and catalyst for the Friedel-Crafts reaction between benzene and carbon tetrachloride. google.com This approach offers several advantages, including mild reaction conditions, simple operation, and high safety. The process involves mixing the ionic liquid and benzene, followed by the addition of carbon tetrachloride at a controlled temperature (20–50°C) and subsequent refluxing (70–80°C). google.com This method can achieve product purities of over 99% and yields ranging from 97.5% to 99%. google.com A key benefit is the potential for the ionic liquid to be reused, significantly reducing waste. google.comresearchgate.net

Beyond ionic liquids, other green methodologies have been developed to mitigate the environmental impact of this compound synthesis. A notable example is the use of bis(trichloromethyl) carbonate, commonly known as triphosgene, as a chlorinating agent for triphenylmethanol. ijbsac.org

Triphosgene is a solid and serves as a safer and more convenient substitute for the highly toxic phosgene gas. nih.gov Its use in converting triphenylmethanol to this compound provides a green alternative to traditional chlorinating agents like thionyl chloride and acetyl chloride. The reaction with thionyl chloride produces significant amounts of sulfurous gas, a strictly controlled atmospheric pollutant, while acetyl chloride is highly volatile and reactive, posing handling and transport difficulties. ijbsac.org The triphosgene method avoids these issues, offering a process with a reasonable technology, high reaction yield, low production cost, and minimal waste. The reaction can be carried out in various organic solvents, such as dichloromethane or toluene, with reaction times ranging from 0.1 to 20 hours at temperatures between -20°C and 150°C. ijbsac.org

Continuous Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful methodology in modern chemical synthesis, offering significant advantages over traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This technique allows for precise control over reaction parameters and can lead to improved safety, efficiency, and scalability. The application of continuous flow techniques to the synthesis and utilization of this compound and its derivatives represents a significant advancement in process chemistry.

Advantages of Flow Reactors for this compound Synthesis

The synthesis of this compound from triphenylmethanol typically involves chlorinating agents like acetyl chloride or thionyl chloride. These reagents can be hazardous and the reactions can be exothermic. rsc.org Continuous flow reactors offer a substantially safer environment for handling such materials. mt.compharmtech.comseqens.comnih.gov The small internal volume of a flow reactor ensures that only a minimal amount of hazardous material is reacting at any given moment, which dramatically reduces the risks associated with potential thermal runaways or accidental exposure. mt.comstolichem.comvapourtec.com

Key advantages of employing flow reactors for this type of synthesis include:

Enhanced Safety: The primary benefit is the intrinsic safety that comes from the small reactor volume. stolichem.comvapourtec.com Handling hazardous reagents like thionyl chloride or reactive intermediates is significantly safer because the total inventory of the hazardous substance within the reactor is very low. mt.comdtu.dknih.gov This minimizes the risk of accidents and exposure. mt.comseqens.com

Superior Heat Transfer: Flow reactors possess a high surface-area-to-volume ratio, which allows for extremely efficient heat exchange. pharmtech.comseqens.comnih.gov This enables precise temperature control, preventing the formation of hotspots and reducing the occurrence of side reactions, thereby leading to a purer product. stolichem.com

Precise Process Control: Flow chemistry allows for meticulous control over reaction parameters such as residence time, temperature, and pressure. seqens.commt.com This level of control is often difficult to achieve in batch reactors and leads to higher reproducibility and product quality. pharmtech.comseqens.com

Rapid Reaction Optimization: The steady-state nature of flow systems allows for rapid screening of reaction conditions. mt.commt.com By altering flow rates and temperatures, a large number of experimental conditions can be evaluated in a short period, accelerating process development.

Improved Yield and Purity: The combination of precise control and efficient mixing often results in higher reaction yields and selectivities compared to batch methods. mt.comseqens.com For instance, the synthesis of acryloyl chloride from acrylic acid using thionyl chloride in a microreactor reached total conversion in under three minutes, a significant improvement over the 72% yield in a batch process that takes hours. rsc.org

Continuous Flow Protocols for Resin Functionalization

This compound is a cornerstone reagent for solid-phase synthesis, particularly for creating acid-labile resins used in peptide and organic synthesis. The functionalization of a resin, such as converting a trityl-hydroxy-functionalized support into its active 2-chlorotrityl chloride form, is a critical step that can be greatly optimized using continuous flow protocols.

Research has demonstrated the successful implementation of a continuous flow protocol to activate, recycle, and load chlorotrityl functionalized resins. rsc.org This methodology significantly shortens the time required for these processes compared to conventional batch techniques. In a typical flow setup for resin functionalization, a slurry of the resin is packed into a column, which then acts as a fixed-bed reactor. Solutions containing the necessary reagents are then pumped continuously through this column.

A key finding from these studies is the dramatic reduction in reaction times. The chlorination of a trityl resin, which can take between 1 to 24 hours under batch conditions, was completed within 10 minutes in a continuous flow system. rsc.orgresearchgate.net Furthermore, the subsequent step of tethering an amino acid residue to the newly activated resin was accomplished in just 5 minutes, compared to the typical 2-hour loading period required in batch synthesis. rsc.orgresearchgate.net This represents a greater than 95% reduction in process time for these critical steps.

The table below summarizes the comparative efficiency of continuous flow versus traditional batch processing for trityl resin functionalization and loading.

| Process Step | Traditional Batch Method Time | Continuous Flow Protocol Time | Time Reduction |

|---|---|---|---|

| Resin Chlorination (Activation) | 1–24 hours | 10 minutes | >95% |

| Amino Acid Loading | 2 hours (120 minutes) | 5 minutes | 95.8% |

This injection-based continuous-flow methodology also proved effective in maintaining the chiral integrity of sensitive amino acids during the loading process. rsc.org The rapid and controlled nature of the flow protocol minimizes the exposure of the activated amino acid to basic conditions that can induce epimerization, a common side reaction in batch processes. rsc.org

Reaction Mechanisms Involving Triphenylmethyl Chloride

Nucleophilic Substitution Reactions

Triphenylmethyl chloride is a tertiary alkyl halide that readily undergoes nucleophilic substitution reactions. Due to the structure of the substrate, these reactions are dominated by a specific mechanistic pathway. The central carbon atom is bonded to three bulky phenyl groups and the leaving group (chloride). This steric hindrance makes a direct backside attack by a nucleophile, characteristic of an SN2 reaction, highly improbable. Instead, the reaction proceeds through a stepwise mechanism involving a carbocation intermediate. chegg.comipl.org

The nucleophilic substitution reactions of this compound proceed almost exclusively through the Unimolecular Nucleophilic Substitution (SN1) mechanism. nvcc.edu This pathway involves two main steps: the formation of a carbocation intermediate followed by a rapid attack by a nucleophile. The preference for the SN1 mechanism is a direct consequence of the exceptional stability of the intermediate carbocation formed upon the departure of the chloride leaving group. nvcc.edustackexchange.com

The rate-determining step in the SN1 reaction of this compound is the spontaneous, unimolecular dissociation of the carbon-chlorine bond. nvcc.edu This heterolytic cleavage generates a chloride anion and a planar, sp²-hybridized tertiary carbocation known as the triphenylmethyl cation (or trityl cation).

The remarkable stability of this carbocation is the primary driving force for the SN1 pathway. doubtnut.com Unlike simple alkyl carbocations that are stabilized primarily by hyperconjugation and inductive effects, the triphenylmethyl cation's stability is overwhelmingly derived from resonance. pearson.comquora.com The stability is so significant that some salts of the triphenylmethyl cation can be isolated and stored for extended periods. shaalaa.com

The high stability of the triphenylmethyl carbocation is attributed to the extensive delocalization of the positive charge from the central carbon atom into the π-electron systems of the three attached phenyl rings. quora.comquora.com The vacant p-orbital of the central carbocation can overlap with the p-orbitals of the aromatic rings, allowing the positive charge to be distributed across multiple atoms. quora.com

This delocalization results in numerous resonance structures. The positive charge is not confined to the central carbon but is also spread to the ortho and para positions of each of the three phenyl rings. shaalaa.com This distribution of positive charge over a large area significantly lowers the energy of the cation, making it much more stable than carbocations where the charge is localized on a single atom. quora.comaskfilo.com In total, the triphenylmethyl cation has ten major resonance contributors (including the initial structure), which underscores the extensive charge delocalization and resultant stability.

Kinetic studies of the solvolysis of this compound and its derivatives provide strong evidence for the SN1 mechanism. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. quizlet.com These reactions consistently demonstrate first-order kinetics, where the reaction rate is dependent only on the concentration of the substrate (this compound) and is independent of the nucleophile's concentration. This is a hallmark of the SN1 pathway, as the slow, rate-determining step involves only the unimolecular ionization of the substrate. nvcc.educhegg.com

Studies on the ethanolysis of nitro-substituted triphenylmethyl chlorides have been conducted to quantify reaction rates and activation parameters. The introduction of electron-withdrawing nitro groups is shown to decrease the reaction rate, consistent with a mechanism involving a carbocation intermediate. cdnsciencepub.com

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 4-Nitrothis compound | 30% v/v Dioxane in Ethanol | 25.0 | 1.5 x 10⁻⁴ |

| 4,4'-Dinitrothis compound | Ethanol | 45.0 | 1.1 x 10⁻⁵ |

| 4,4',4"-Trinitrothis compound | Ethanol | 70.0 | 2.0 x 10⁻⁶ |

The rate of SN1 reactions is highly sensitive to the properties of the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating the solvolysis of this compound. openochem.orglibretexts.org These solvents possess large dipole moments and the ability to form hydrogen bonds, which allows them to stabilize the transition state leading to the formation of the carbocation. wfu.edulibretexts.org

The mechanism of stabilization by polar protic solvents is twofold:

Stabilization of the Leaving Group: The solvent molecules solvate the departing chloride ion through hydrogen bonding, which helps to weaken the C-Cl bond and facilitates its cleavage. openochem.org

The rate of solvolysis of tertiary alkyl halides generally increases with the increasing polarity and ionizing ability of the solvent, which is often correlated with the solvent's dielectric constant. libretexts.org

| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |

|---|---|---|---|

| Water (H₂O) | 78.5 | ~150,000 | Polar Protic |

| Formic Acid (HCOOH) | 58.0 | ~30,000 | Polar Protic |

| Methanol (CH₃OH) | 32.6 | ~1,000 | Polar Protic |

| Ethanol (C₂H₅OH) | 24.3 | ~200 | Polar Protic |

| Acetic Acid (CH₃COOH) | 6.2 | 1 | Polar Protic |

The rate of SN1 solvolysis can be significantly altered by placing substituents on the phenyl rings of this compound. The electronic nature of these substituents directly influences the stability of the triphenylmethyl carbocation intermediate.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy (OCH₃) or alkyl groups, would be expected to stabilize the carbocation intermediate. They release electron density into the phenyl rings, which helps to disperse the positive charge more effectively. This stabilization lowers the activation energy and increases the rate of the SN1 reaction. This effect is consistent with the general principles observed in the solvolysis of other benzylic systems, where rate data is often correlated using the Hammett equation to separate resonance and polar effects of substituents. nih.govresearchgate.net

Hydrolysis and Alcoholysis Mechanisms

The reactions of this compound with water (hydrolysis) and alcohols (alcoholysis) are classic examples of solvolysis reactions that predominantly proceed through an SN1 mechanism due to the stability of the trityl carbocation.

The hydrolysis of this compound to form triphenylmethanol (B194598) is a well-studied reaction that follows first-order kinetics. The rate of the reaction is dependent on the concentration of this compound but is independent of the concentration of water, which is characteristic of an SN1 mechanism. The reaction proceeds in two main steps:

Ionization: The carbon-chlorine bond in this compound undergoes heterolytic cleavage to form a stable triphenylmethyl (trityl) carbocation and a chloride ion. This is the rate-determining step of the reaction. The high stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.

Nucleophilic Attack: The carbocation is then rapidly attacked by a water molecule, which acts as a nucleophile. This is followed by the deprotonation of the resulting oxonium ion by another water molecule to yield triphenylmethanol.

Kinetic data for the hydrolysis of this compound demonstrates its first-order nature.

| Time (s) | [Ph3CCl] (M x 103) | [H+] (M x 103) |

|---|---|---|

| 0 | 0.104 | - |

| 18 | - | 0.312 |

| 57 | - | 0.484 |

| 93 | - | 0.757 |

| 171 | - | 1.04 |

Interactive Table: Kinetic Data for the Hydrolysis of this compound. wordpress.com

The reaction of this compound with methanol (methanolysis) to produce triphenylmethyl methyl ether also proceeds primarily through an SN1 mechanism, similar to hydrolysis. The reaction in a non-polar solvent like benzene (B151609) has been studied in detail. The mechanism involves the reversible ionization of this compound to form a triphenylcarbonium chloride ion pair. This is followed by a rate-determining step where the carbocation reacts with methanol.

Free Radical Chemistry

A significant aspect of the chemistry of this compound is its ability to form a stable free radical, the triphenylmethyl radical. This was the first organic free radical to be discovered, a landmark finding by Moses Gomberg in 1900.

Gomberg's pioneering work involved the reaction of this compound with metals such as silver or zinc in an inert solvent like benzene or diethyl ether. rsc.orgacs.org This reaction leads to the homolytic cleavage of the carbon-chlorine bond, generating the triphenylmethyl radical.

The triphenylmethyl radical is remarkably stable for a free radical. This stability arises from the delocalization of the unpaired electron over the three phenyl rings through resonance. Despite its stability, the triphenylmethyl radical exists in equilibrium with a dimeric form. Initially, this dimer was thought to be hexaphenylethane. However, subsequent studies revealed that the actual structure is a quinoid-type dimer, now known as Gomberg's dimer. In a benzene solution, the concentration of the free radical at equilibrium is about 2%. rsc.org

The equilibrium between the radical and its dimer is temperature-dependent. Increasing the temperature of a solution containing the triphenylmethyl radical shifts the equilibrium towards the formation of the radical, resulting in a more intense yellow color. Conversely, cooling the solution favors the formation of the colorless dimer.

The introduction of substituents on the phenyl rings of this compound can influence the stability of the corresponding radicals. Halogenated triphenylmethyl radicals, for instance, have been synthesized and studied for their potential applications in materials science. rsc.org The synthesis of these substituted radicals can be achieved through methods like the Friedel–Crafts reaction of halogenated benzenes with chloroform, followed by oxidation. chinesechemsoc.org

Generation and Reactivity of the Triphenylmethyl Radical

The triphenylmethyl radical, often referred to as the trityl radical, is a persistent organic radical first discovered in 1900 by Moses Gomberg. nih.govresearchgate.net Its generation from this compound is a foundational reaction in the study of radical chemistry. The radical is typically prepared through the homolysis of the carbon-chlorine bond in this compound, a process that can be initiated by a metal such as silver or zinc in an inert solvent like benzene or diethyl ether. researchgate.net

Once generated, the triphenylmethyl radical exists in a chemical equilibrium with its dimer. researchgate.net Initially, this dimer was incorrectly proposed to be hexaphenylethane. However, later studies, confirmed by proton NMR data in 1968, established the correct structure as a quinoid-type dimer, often called Gomberg's dimer. researchgate.net The formation of the sterically strained hexaphenylethane is energetically less favorable than the formation of the quinoid dimer, which involves the loss of aromatic stabilization in one of the phenyl rings. rsc.org In a benzene solution at 25 °C, the concentration of the free radical at equilibrium is approximately 2%. researchgate.net

The equilibrium between the radical and its dimer is temperature-dependent. Solutions containing the triphenylmethyl radical are typically yellow, and this color intensifies upon heating as the equilibrium shifts to favor the formation of the radical, in accordance with Le Chatelier's principle. researchgate.netchemistryworld.com Conversely, cooling the solution causes the yellow color to fade as the equilibrium shifts back towards the colorless dimer. researchgate.net

The triphenylmethyl radical is highly reactive towards certain species. When exposed to air, it rapidly oxidizes to form a colorless peroxide, (C₆H₅)₃COOC(C₆H₅)₃. researchgate.netchemistryworld.com It also readily reacts with halogens. For instance, its reaction with iodine yields triphenylmethyl iodide. researchgate.net The reactivity of the trityl radical is summarized in the table below.

| Reactant | Product | Observation |

|---|---|---|

| Oxygen (O₂) | Triphenylmethyl peroxide | Yellow solution turns colorless |

| Iodine (I₂) | Triphenylmethyl iodide | Reaction leads to the formation of the corresponding iodide |

| Nitric Oxide (NO) | Nitroso compound | Forms a nitroso derivative |

Mechanistic Investigations of Radical Reactions

Due to its relative stability and ease of preparation, the triphenylmethyl radical has been a subject of significant mechanistic investigation, playing a crucial role in the development of Electron Spin Resonance (ESR) spectroscopy. thieme-connect.de ESR spectroscopy is a primary tool for studying the structure and environment of unpaired electrons in radicals. mt.com

The ESR spectrum of the triphenylmethyl radical is notably complex, consisting of 196 lines. thieme-connect.de This intricate pattern arises from the hyperfine interactions, or spin-spin splittings, between the unpaired electron and the protons on the three phenyl rings. The analysis of this spectrum provides detailed information about the delocalization of the unpaired electron over the aromatic system. The 196 lines are a result of couplings to the different sets of protons:

A 1:3:3:1 quartet splitting with a coupling constant of 2.86 G from the three para-protons. thieme-connect.de

A 1:6:15:20:15:6:1 septet with a coupling constant of 2.61 G from the six ortho-protons. thieme-connect.de

A further 1:14:91:240:240:91:14:1 septet with a coupling constant of 1.14 G from the six meta-protons. thieme-connect.de

The analysis of these hyperfine coupling constants was a significant achievement and was later confirmed by computer simulations. thieme-connect.de Further studies using Electron Nuclear Double Resonance (ENDOR) spectroscopy, a technique that simplifies complex ESR spectra, were also conducted on the triphenylmethyl radical and its substituted derivatives. The ENDOR spectrum of the triphenylmethyl radical displays only six lines, a significant simplification from the 196 lines of the ESR spectrum, which greatly facilitates its analysis. thieme-connect.de These spectroscopic investigations have been instrumental in understanding the electronic structure and conformation of this persistent radical.

Hydride Abstraction Reactions

This compound as a Hydride Abstraction Agent

This compound can act as a potent hydride abstraction agent, primarily through its dissociation in suitable solvents to form the triphenylmethyl cation, also known as the trityl cation (Ph₃C⁺). researchgate.netarchive.org This carbocation is stabilized by the extensive delocalization of the positive charge over the three phenyl rings. researchgate.net Salts of the trityl cation are frequently used to generate reactive cations from neutral precursors by abstracting a hydride ion (H⁻). researchgate.net

The efficacy of the trityl cation as a hydride abstractor can be enhanced by introducing electron-withdrawing substituents onto the phenyl rings. For example, the hexakis(meta-fluoro)substituted triphenylmethyl cation (F₆Tr⁺) has been shown to possess a significantly higher hydride affinity than the parent trityl cation. researchgate.net This enhanced reactivity allows it to abstract hydrides from substrates that are unreactive towards the standard trityl cation, such as certain C-H bonds in alkanes. researchgate.net

The general mechanism for hydride abstraction by the trityl cation involves the transfer of a hydride from a substrate (R-H) to the carbocation center, resulting in the formation of triphenylmethane (Ph₃CH) and a new cation (R⁺).

Ph₃C⁺ + R-H → Ph₃CH + R⁺

This reaction is particularly useful for generating other reactive intermediates, such as silylium cations from hydrosilanes. archive.org

Applications in Organometallic Chemistry

In organometallic chemistry, this compound and its derivatives are widely used to synthesize cationic metal complexes through hydride abstraction. researchgate.net This methodology is valuable for generating catalytically active species and for studying the reactivity of organometallic compounds.

A key application is the abstraction of a hydride from a metal-hydride complex to generate a coordinatively unsaturated and highly reactive cationic metal complex. Similarly, hydride abstraction can occur from alkyl ligands, particularly from the β-position, to generate cationic metal-alkene complexes or other reactive species. researchgate.net

For instance, the trityl cation has been employed to abstract a β-hydride from trialkylaluminum compounds, leading to the formation of reactive dialkylalumenium (R₂Al⁺) cations. researchgate.net While the parent trityl cation is not reactive enough to abstract a β-hydride from tetraalkylsilanes, the more powerful hexakis(meta-fluoro)substituted trityl cation (F₆Tr⁺) can achieve this transformation. researchgate.net The reaction of F₆Tr⁺ with tetraethylsilane results in the formation of triphenylmethane and presumably an ethyl cation, which then undergoes further reactions. researchgate.net

The table below summarizes selected examples of hydride abstraction reactions involving trityl cations and organometallic or related compounds, highlighting the increased reactivity of the fluorinated derivative.

| Hydride Abstractor | Substrate | Product from Abstractor | Yield / Observation | Reference |

|---|---|---|---|---|

| Trityl cation (Tr⁺) | Tetraethylsilane (Et₄Si) | - | No reaction observed | researchgate.net |

| Hexafluorotrityl cation (F₆Tr⁺) | Tetraethylsilane (Et₄Si) | Hexafluorotriphenylmethane (F₆TrH) | 82% formation after 96 hours | researchgate.net |

| Trityl cation (Tr⁺) | Mesitylene | - | No reaction observed after 1 week | researchgate.net |

| Hexafluorotrityl cation (F₆Tr⁺) | Mesitylene | Hexafluorotriphenylmethane (F₆TrH) | 66% yield after 48 hours | researchgate.net |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations of Triphenylmethyl Carbocation and Radical

The exceptional stability of the triphenylmethyl (trityl) carbocation and the persistence of the trityl radical are fundamental concepts in organic chemistry, which have been extensively rationalized through electronic structure calculations.

The stability of the triphenylmethyl carbocation is primarily attributed to the extensive delocalization of the positive charge from the central carbon atom across the π-systems of the three phenyl rings. acs.orgnih.gov Computational models, including Density Functional Theory (DFT), reveal that the carbocation adopts a propeller-like conformation where the phenyl rings are twisted with respect to the plane of the central carbon. This twisting is a consequence of steric hindrance between the ortho-hydrogen atoms of the phenyl groups. While this non-planar arrangement slightly diminishes the ideal orbital overlap for resonance, the delocalization remains substantial and is the principal stabilizing factor. researchgate.netacs.org

Electronic structure calculations provide a quantitative picture of this charge delocalization. The calculated charge distribution shows a significant portion of the positive charge residing on the ortho and para positions of the phenyl rings, with the central carbon atom bearing only a fraction of the formal +1 charge.

For the triphenylmethyl radical , computational studies, often employing unrestricted DFT methods like UB3LYP, are crucial for understanding the distribution of the unpaired electron. rsc.org These calculations consistently show that a significant portion of the spin density is localized on the central carbon atom. However, there is also considerable delocalization of the spin density onto the attached phenyl rings, contributing to the radical's stability. rsc.org The propeller-like structure is also present in the radical, influencing the extent of spin delocalization.

Below is a table summarizing typical data obtained from electronic structure calculations for the triphenylmethyl carbocation and radical.

| Species | Calculation Method | Parameter | Calculated Value |

| Triphenylmethyl Carbocation | DFT/B3LYP | Charge on Central Carbon | +0.25 to +0.40 e |

| Dihedral Angle (C-C-C-C) | ~30-35° | ||

| Triphenylmethyl Radical | UB3LYP/6-31G(d) | Spin Density on Central Carbon | ~0.6 to 0.8 |

| Dihedral Angle (C-C-C-C) | ~25-30° |

Note: The specific values can vary depending on the level of theory and basis set used in the calculations.

Exploration of Steric and Electronic Effects on Stability and Reactivity

Computational studies have been instrumental in disentangling the contributions of steric and electronic effects to the stability and reactivity of triphenylmethyl chloride and its derivatives.

Steric effects primarily arise from the bulky nature of the three phenyl groups surrounding the central carbon atom. This steric crowding has several important consequences:

Reactivity: The steric bulk around the central carbon atom hinders the approach of nucleophiles, which is a key reason why this compound favors an S_N1 reaction mechanism over an S_N2 pathway. Computational models can quantify this steric hindrance by calculating the accessible surface area around the reactive center.

Electronic effects are dominated by the resonance delocalization of charge or spin density across the phenyl rings. Computational studies on substituted triphenylmethyl systems have provided detailed insights into how electron-donating and electron-withdrawing groups on the phenyl rings influence stability and reactivity. For instance, electron-donating groups in the para positions further stabilize the carbocation by enhancing charge delocalization, while electron-withdrawing groups have the opposite effect.

The following table summarizes the qualitative and quantitative effects of steric and electronic factors on the stability and reactivity of this compound.

| Factor | Effect | Computational Evidence |

| Steric Hindrance | Favors S_N1 over S_N2 | Calculation of steric energy barriers for nucleophilic attack. |

| Dictates propeller conformation | Geometry optimization showing non-planar structure. | |

| Electronic Delocalization | High stability of the carbocation | Analysis of charge distribution and molecular orbitals. |

| High stability of the radical | Analysis of spin density distribution. | |

| Substituent Effects | Electron-donating groups increase carbocation stability | Correlation of calculated carbocation stability with Hammett parameters. |

| Electron-withdrawing groups decrease carbocation stability | Correlation of calculated carbocation stability with Hammett parameters. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the solvolysis of this compound, which proceeds via an S_N1 pathway. Theoretical calculations allow for the characterization of the potential energy surface of the reaction, including the structures and energies of reactants, intermediates, transition states, and products.

The S_N1 reaction of this compound involves a two-step mechanism:

Ionization: The slow, rate-determining step where the C-Cl bond heterolytically cleaves to form the stable triphenylmethyl carbocation and a chloride ion.

Nucleophilic Attack: The fast step where a nucleophile (e.g., a solvent molecule) attacks the carbocation to form the final product.

Computational chemists can model this process by calculating the energy profile along the reaction coordinate, which is often defined as the C-Cl bond distance for the ionization step. These calculations can pinpoint the transition state for the C-Cl bond cleavage, which represents the energy maximum along this pathway. The energy difference between the reactant and the transition state corresponds to the activation energy of the reaction.

Key findings from computational modeling of the S_N1 reaction of this compound include:

Transition State Geometry: The calculated geometry of the transition state for the ionization step shows a significantly elongated C-Cl bond compared to the reactant. The geometry around the central carbon atom is nearly planar, reflecting the developing sp² character of the carbocation.

Activation Energy: The calculated activation energy for the C-Cl bond cleavage is relatively low, consistent with the high reactivity of this compound in S_N1 reactions.

Solvent Effects: Computational models can also incorporate the effects of the solvent, which are crucial for stabilizing the charged species (carbocation and chloride ion) formed during the reaction. Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules can be included in the calculations to provide a more realistic description of the reaction in solution.

The following table presents representative data that can be obtained from computational modeling of the S_N1 reaction of this compound.

| Reaction Step | Parameter | Computational Method | Calculated Value |

| Ionization (R-Cl → R⁺ + Cl⁻) | Activation Energy (ΔE‡) | DFT with PCM | ~15-25 kcal/mol |

| Transition State C-Cl Bond Length | DFT with PCM | ~2.5-3.0 Å | |

| Reaction Enthalpy (ΔH) | DFT with PCM | Endothermic |

Note: The calculated values are highly dependent on the computational method, basis set, and the model used to represent the solvent.

Emerging Research Directions and Future Prospects

The utility of triphenylmethyl chloride in organic synthesis is well-established. However, ongoing research continues to unveil new applications and refine existing methodologies, pushing the boundaries of its utility in various scientific and industrial fields. These emerging directions are focused on enhancing efficiency, sustainability, and the development of novel materials and therapeutic agents.

Q & A

Q. What are the critical storage and handling precautions for Triphenylmethyl chloride?

this compound should be stored under anhydrous conditions in a nitrogen atmosphere to prevent hydrolysis, as moisture exposure leads to decomposition into triphenylmethanol and HCl . Handling requires PPE, including nitrile gloves, chemical-resistant goggles, and a NIOSH-approved N100 respirator to avoid inhalation or skin contact. Work should be conducted in a fume hood to mitigate exposure to corrosive vapors .

Q. How can researchers purify this compound, and what analytical methods validate its purity?

Recrystallization from anhydrous chloroform is a common purification method due to its high solubility (0.1 g/mL in chloroform) . Purity can be confirmed via melting point analysis (110–113°C) and thin-layer chromatography (TLC) using silica gel plates with a hexane:ethyl acetate (9:1) mobile phase. Advanced validation includes H NMR (δ 7.2–7.5 ppm for aromatic protons) and mass spectrometry (m/z 278.8 for [M]) .

Q. What are the key safety protocols for disposing of this compound waste?

Waste must be neutralized with a dilute sodium bicarbonate solution to quench residual acidity, then collected in approved containers for incineration. Avoid discharge into waterways due to its environmental persistence and toxicity to aquatic life (Hazard Code R50/53) . Institutional guidelines for corrosive waste (UN Class 8) should be strictly followed .

Advanced Research Questions

Q. How does the steric hindrance of this compound influence its reactivity as a protecting group?

The trityl group’s bulky triphenylmethyl moiety sterically shields reactive sites (e.g., hydroxyl or amine groups), preventing undesired side reactions. Its stability under basic conditions and selective deprotection with weak acids (e.g., acetic acid) make it ideal for multi-step syntheses. Mechanistic studies using DFT calculations can model its electron-withdrawing effects and transition states .

Q. What methodologies assess the stability of this compound under varying experimental conditions?

Accelerated stability studies involve monitoring decomposition kinetics via HPLC under controlled humidity (10–90% RH) and temperature (25–60°C). Degradation products (e.g., triphenylmethanol) are quantified using a C18 column with UV detection at 254 nm. Arrhenius plots derived from these data predict shelf-life under standard storage conditions .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Cross-referencing peer-reviewed databases (e.g., NIST Webbook, Cheméo) and replicating experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) minimizes variability. For example, discrepancies in boiling points (230–235°C at 20 mmHg) may arise from impurities; gas chromatography-mass spectrometry (GC-MS) can identify trace contaminants .

Q. What strategies optimize the synthesis of this compound to maximize yield and minimize byproducts?

Reaction of triphenylmethanol with thionyl chloride (SOCl) in dry diethyl ether at 0–5°C minimizes HCl gas release and side reactions. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency. Yield optimization (>85%) requires strict moisture control and real-time monitoring via FT-IR (disappearance of –OH stretch at 3400 cm) .

Q. How can computational models predict the environmental impact of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations assess interactions with soil organic matter, while EPI Suite software predicts acute aquatic toxicity (LC for Daphnia magna) .

Methodological Guidance

Q. What literature search strategies ensure comprehensive coverage of this compound research?

Use authoritative databases (PubMed, SciFinder, Reaxys) with search terms like CAS 76-83-5, trityl chloride, and triphenylmethyl electrophile. Filter for peer-reviewed articles and exclude non-English studies unless translated. The EPA’s TSCA Scope Document outlines criteria for prioritizing high-quality toxicological data .

Q. How should researchers present spectroscopic data for this compound in manuscripts?

Include H/C NMR spectra (CDCl as solvent) and high-resolution MS data. For graphical abstracts, use color-coded structures to highlight functional groups, adhering to journal guidelines (e.g., Med. Chem. Commun. limits figures to 2–3 key structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。